molecular formula C11H15N3OS B12612775 N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide CAS No. 918813-26-0

N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide

Cat. No.: B12612775
CAS No.: 918813-26-0
M. Wt: 237.32 g/mol
InChI Key: GLSYMUJXGSPVQP-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide is a chemical compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3-(aminomethyl)aniline with thiazolidine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
  • N-[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride

Uniqueness

N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide stands out due to its unique thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in enzyme inhibition and better stability under various conditions .

Properties

CAS No.

918813-26-0

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide

InChI

InChI=1S/C11H15N3OS/c12-7-9-2-1-3-10(6-9)13-11(15)14-4-5-16-8-14/h1-3,6H,4-5,7-8,12H2,(H,13,15)

InChI Key

GLSYMUJXGSPVQP-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1C(=O)NC2=CC=CC(=C2)CN

Origin of Product

United States

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